
N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide is a synthetic organic compound that belongs to the class of oxazoles. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to an oxazole ring, and a butyl group attached to a methylpropanamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the oxazole ring in the presence of a Lewis acid catalyst.
Formation of the Amide Bond: The final step involves the reaction of the oxazole derivative with butylamine and 2-methylpropanoyl chloride to form the desired amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
- Use of continuous flow reactors to enhance reaction efficiency.
- Employment of high-purity reagents to ensure product quality.
- Implementation of advanced purification techniques, such as chromatography, to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under mild conditions.
Major Products Formed:
Oxidation Products: Oxazole oxides.
Reduction Products: Reduced amide derivatives.
Substitution Products: Various substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide can be compared with other similar compounds, such as:
N-Butyl-N-(5-phenyl-1,3-oxazol-2-YL)-2-methylpropanamide: Differing by the presence of a phenyl group instead of a cyclohexyl group.
N-Butyl-N-(5-methyl-1,3-oxazol-2-YL)-2-methylpropanamide: Differing by the presence of a methyl group instead of a cyclohexyl group.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
57068-27-6 |
|---|---|
Fórmula molecular |
C17H28N2O2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
N-butyl-N-(5-cyclohexyl-1,3-oxazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C17H28N2O2/c1-4-5-11-19(16(20)13(2)3)17-18-12-15(21-17)14-9-7-6-8-10-14/h12-14H,4-11H2,1-3H3 |
Clave InChI |
BYRKBBSKUPRTIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=NC=C(O1)C2CCCCC2)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)

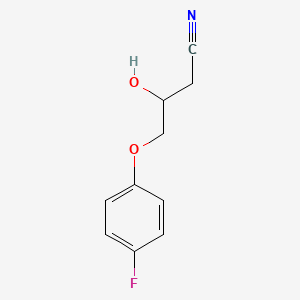
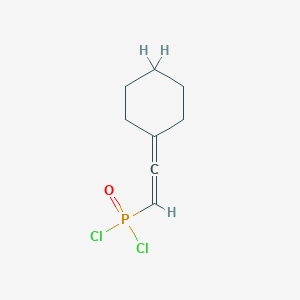
![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)
![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)
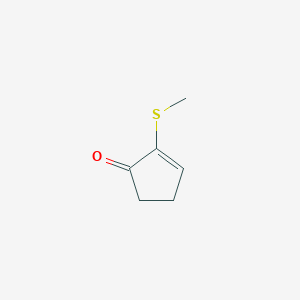
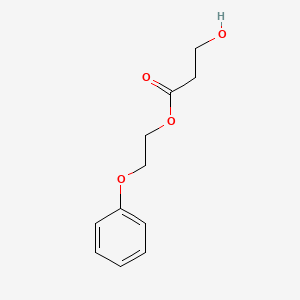

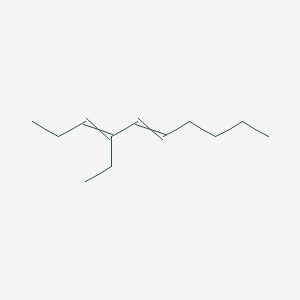
![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)

![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
